molecular formula C11H7FN2O2S3 B2966650 N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 955223-46-8

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B2966650
CAS No.: 955223-46-8
M. Wt: 314.37
InChI Key: QSLCFIHZOWEDIL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been found to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are bacterial cells, specifically their cell membranes .

Mode of Action

The compound interacts with bacterial cells in a distinctive way when used in conjunction with a cell-penetrating peptide called octaarginine . The complex formed by the compound and octaarginine displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound disrupts the integrity of the bacterial cell membrane, leading to cell death .

Biochemical Pathways

It is known that thiazole derivatives, which include this compound, can act as antimicrobial, antifungal, antiviral, and antitumor agents . These activities suggest that the compound may interfere with various biochemical pathways essential for the survival and proliferation of bacteria.

Result of Action

The result of the action of this compound is the death of bacterial cells. The compound, in conjunction with octaarginine, displays potent antibacterial activity, leading to the rapid killing of bacterial cells . This is achieved through the creation of pores in the bacterial cell membranes, which disrupts the integrity of the cells and leads to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the cell-penetrating peptide octaarginine enhances the antibacterial activity of the compound . .

Preparation Methods

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophene-2-sulfonamide under specific reaction conditions. One common synthetic route includes the use of a binding agent such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction is usually carried out in a three-necked flask equipped with a reflux condenser to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide can be compared with other thiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCFIHZOWEDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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